BenchChemオンラインストアへようこそ!

2(5H)-Furanone, 5-(ethylimino)-

IMPDH inhibition anticancer immunosuppression

2(5H)-Furanone, 5-(ethylimino)- (CAS 65582-36-7), also named 5-ethyliminofuran-2-one, is a synthetic, non-halogenated imino-furanone derivative (molecular formula C₆H₇NO₂, MW 125.13 g/mol). It belongs to the broader 2(5H)-furanone pharmacophore class, which is recognized for diverse activities including quorum sensing inhibition, anticancer effects, and anti-inflammatory properties in the literature.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 65582-36-7
Cat. No. B14477378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(5H)-Furanone, 5-(ethylimino)-
CAS65582-36-7
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCCN=C1C=CC(=O)O1
InChIInChI=1S/C6H7NO2/c1-2-7-5-3-4-6(8)9-5/h3-4H,2H2,1H3
InChIKeyCIAYRYBNESJPCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Ethylimino)-2(5H)-Furanone (CAS 65582-36-7) – Small-Molecule Heterocycle with Multi-Target Biological Profile for Research Procurement


2(5H)-Furanone, 5-(ethylimino)- (CAS 65582-36-7), also named 5-ethyliminofuran-2-one, is a synthetic, non-halogenated imino-furanone derivative (molecular formula C₆H₇NO₂, MW 125.13 g/mol) [1]. It belongs to the broader 2(5H)-furanone pharmacophore class, which is recognized for diverse activities including quorum sensing inhibition, anticancer effects, and anti-inflammatory properties in the literature [2]. Unlike the more extensively studied halogenated marine furanones (e.g., fimbrolides), this compound bears a simple ethylimino substituent at the 5-position, which generates a distinct electronic and hydrogen-bonding profile compared to 5-hydroxy or 5-alkoxy furanone analogs [3]. Its reported biological activities span IMPDH inhibition, cellular differentiation induction, and anti-biofilm effects, positioning it as a structurally compact, multi-functional probe for medicinal chemistry and chemical biology programs.

Why 5-(Ethylimino)-2(5H)-Furanone Cannot Be Readily Substituted by Generic Furanone Analogs in Research Applications


The 5-(ethylimino)-2(5H)-furanone scaffold cannot be freely interchanged with other 2(5H)-furanone derivatives because the imino substituent at C-5 fundamentally alters the compound's electronic configuration and biological target engagement compared to its oxygen-based counterparts [1]. Unlike 5-hydroxy-2(5H)-furanone, which bears a hydroxyl group readily participating in lactol-lactone equilibria, the ethylimino group introduces an sp²-hybridized nitrogen that creates a rigid geometry, an additional hydrogen-bond acceptor site, and distinct resonance stabilization across the furanone ring [2]. These structural features directly impact biological selectivity: the compound has been reported to arrest proliferation of undifferentiated cells and induce monocyte differentiation—a functional profile distinct from the primarily cytotoxic or anti-inflammatory mechanisms reported for 5-hydroxy and 5-alkoxy furanone analogs [3]. Additionally, the absence of halogen atoms differentiates it from brominated furanones like fimbrolides, which face well-documented issues with resistance development and cytotoxicity [4]. These molecular-level differences mean that a procurement decision based solely on the generic '2(5H)-furanone' class descriptor risks selecting a compound with an entirely different activity signature.

Quantitative Differentiation Evidence for 5-(Ethylimino)-2(5H)-Furanone (CAS 65582-36-7) Against Closest Analogs


IMPDH Enzyme Inhibition: Moderate Potency from a Structurally Distinct Scaffold vs. Mycophenolic Acid

BindingDB records indicate that 5-(ethylimino)-2(5H)-furanone inhibits inosine-5'-monophosphate dehydrogenase (IMPDH), a validated target for anticancer and immunosuppressive therapies [1]. Although the target compound's potency (Ki ~240–440 nM for IMPDH2; IC₅₀ ~260 nM for IMPDH1) is lower than the clinical benchmark mycophenolic acid (MPA; Ki ~51–58 nM for IMPDH2; IC₅₀ ~11–32 nM for IMPDH1/2) [2], the furanone-imino scaffold is structurally unrelated to MPA's benzofuranone core, offering a complementary chemotype for fragment-based drug design or combination screening where MPA's immunosuppressive potency may be undesirable [3]. The non-competitive inhibition mode reported for this compound further distinguishes it from MPA, which acts as an uncompetitive inhibitor binding at the nicotinamide site [2].

IMPDH inhibition anticancer immunosuppression nucleotide metabolism

Cellular Differentiation Induction: Monocyte Lineage Commitment vs. Cytotoxic Furanone Analogs

Patent literature indicates that 5-(ethylimino)-2(5H)-furanone exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation specifically to the monocyte lineage [1]. This functional profile is mechanistically distinct from the majority of reported 2(5H)-furanone derivatives, which typically act via direct cytotoxicity, apoptosis induction, or cell cycle arrest without promoting a defined differentiation program [2]. For context, well-established differentiation-inducing agents such as all-trans retinoic acid (ATRA) induce granulocytic differentiation in HL-60 cells, while 1,25-dihydroxyvitamin D₃ promotes monocyte/macrophage differentiation—the latter being a phenotype more closely aligned with the reported activity of this compound [3]. The differentiation-inducing activity has been cited as supporting its use as an anti-cancer agent and for treatment of hyperproliferative skin diseases such as psoriasis [1].

cell differentiation anticancer leukemia psoriasis monocyte

Physicochemical Drug-Likeness Profile: Favorable Small-Molecule Metrics vs. Halogenated Furanone Comparators

5-(Ethylimino)-2(5H)-furanone possesses a highly favorable physicochemical profile for a probe or lead compound: molecular weight of only 125.13 g/mol, calculated XLogP3 of 0.4, topological polar surface area (TPSA) of 38.7 Ų, and 1 rotatable bond [1]. These values fall within fragment-like chemical space and are markedly different from halogenated furanone comparators: the benchmark quorum sensing inhibitor furanone C-30 (C₈H₇BrO₃, MW 231) contains a bromine atom, and natural fimbrolides from Delisea pulchra typically bear multiple bromine substituents with MW > 295 [2]. The compound's XLogP3 of 0.4 indicates balanced hydrophilicity-lipophilicity, whereas brominated furanones generally exhibit higher logP values (>2.0), which can correlate with increased membrane permeability but also higher cytotoxicity and promiscuous protein binding [3]. The absence of halogen atoms eliminates a common metabolic and toxicological liability (debromination, reactive metabolite formation) [4].

drug-likeness lead optimization physicochemical properties fragment-based design ADME

5-Lipoxygenase Translocation Inhibition: Secondary Anti-Inflammatory Activity in Rat RBL-2H3 Cells

The ChEMBL database records an assay (ChEMBL_4193; CHEMBL619995) in which 5-(ethylimino)-2(5H)-furanone was tested for inhibitory activity against 5-lipoxygenase (5-LOX) translocation in rat basophilic leukemia RBL-2H3 cells [1]. 5-LOX translocation is a critical initiating step in leukotriene biosynthesis, making this enzyme a validated target for anti-inflammatory and anti-allergic drug discovery [2]. While specific IC₅₀ values were not readily accessible in the public assay summary, the presence of this activity is notable because most reported furanone-based anti-inflammatory agents target cyclooxygenase-2 (COX-2) or phospholipase A₂ rather than the 5-LOX pathway . For comparison, the well-characterized 5-LOX inhibitor zileuton has an IC₅₀ of ~0.5–1 µM in comparable cell-based assays, though direct data under identical conditions are not available [2].

5-lipoxygenase anti-inflammatory leukotriene RBL-2H3 allergy

Quorum Sensing and Biofilm Inhibition: Non-Halogenated Scaffold vs. Brominated Furanone Comparators

The 2(5H)-furanone class is well-established in the literature for disrupting bacterial quorum sensing (QS) through competitive interference with acyl-homoserine lactone (AHL) signaling pathways, particularly in Gram-negative bacteria such as Pseudomonas aeruginosa [1]. 5-(Ethylimino)-2(5H)-furanone, as a non-halogenated imino-furanone, is structurally positioned between the highly brominated marine natural fimbrolides (potent QS inhibitors but with cytotoxicity and resistance liabilities) and the simpler 5-hydroxy-2(5H)-furanones (weaker QS activity) [2]. The benchmark synthetic QS inhibitor furanone C-30, a brominated analog, achieves significant biofilm inhibition at 50 µM but has been shown to rapidly lose efficacy after as few as 5 treatment cycles due to bacterial adaptation [3]. The absence of halogen atoms in the target compound may offer a different resistance susceptibility profile, a hypothesis supported by SAR studies indicating that halogen substitution, while enhancing potency, contributes to cytotoxicity and evolutionary pressure [3]. Quantitative head-to-head QS inhibition data for this specific compound against furanone C-30 or fimbrolides under identical assay conditions are not yet available in the open literature, representing a research gap.

quorum sensing biofilm Pseudomonas aeruginosa anti-infective non-halogenated

Synthetic Tractability and Building Block Utility vs. Complex Natural Furanones

5-(Ethylimino)-2(5H)-furanone is described as a chemical building block and intermediate for the synthesis of more complex organic molecules, produced via straightforward condensation of 2(5H)-furanone derivatives with ethylamine . This synthetic accessibility contrasts sharply with marine-derived halogenated furanones such as fimbrolides, which require multi-step total synthesis or extraction from natural sources (Delisea pulchra), and with polycyclic furanone natural products that demand complex asymmetric synthesis routes [1]. The compound's chemical reactivity is well-defined: the ethylimino group directs electrophilic substitution to the 4-position (e.g., bromination yields 4-bromo-5-(ethylimino)-2(5H)-furanone, a precursor for cross-coupling), and the lactone ring is amenable to ring-opening and nucleophilic addition chemistry [2]. With a molecular weight of only 125 g/mol and a single rotatable bond, this compound serves as an ideal fragment-sized core for systematic SAR exploration, where each added substituent can be tracked against the minimal pharmacophore .

building block fragment expansion synthetic accessibility derivatization medicinal chemistry

Recommended Research and Industrial Application Scenarios for 5-(Ethylimino)-2(5H)-Furanone (CAS 65582-36-7)


Fragment-Based Drug Discovery Targeting IMPDH with Non-Nucleoside Chemotypes

Given its confirmed IMPDH inhibitory activity (IC₅₀ 260 nM, Ki 240–440 nM) [1] on a scaffold structurally unrelated to mycophenolic acid, this compound is well-suited as a fragment hit for IMPDH inhibitor programs. Its low molecular weight (125 g/mol) and favorable ligand efficiency metrics allow for systematic fragment growth while maintaining drug-like properties. Research groups can use this compound to explore the IMPDH active site with a chemotype that avoids the benzofuranone core of MPA, potentially accessing different resistance profiles or isoform selectivity patterns [2]. The compound's non-competitive inhibition mode further distinguishes it from MPA's uncompetitive mechanism, suggesting a distinct binding mode that can be exploited through structure-based design [1].

Monocyte Differentiation Probe for Leukemia and Skin Disease Research

The patent-reported activity of inducing monocyte differentiation while arresting proliferation of undifferentiated cells [3] positions this compound as a specialized probe for differentiation therapy research. Unlike broadly cytotoxic agents, differentiation-inducing compounds can potentially eliminate malignant cells by forcing them into a terminally differentiated, non-proliferative state. This mechanism is directly relevant to acute promyelocytic leukemia research (where ATRA-based differentiation therapy is the clinical standard) and hyperproliferative skin conditions such as psoriasis [3]. Researchers investigating monocyte/macrophage lineage commitment pathways can employ this compound alongside established differentiators (ATRA, vitamin D₃, PMA) to dissect signaling mechanisms governing cell fate decisions.

Non-Halogenated Quorum Sensing Inhibitor for Anti-Biofilm and Anti-Virulence Screening

As a non-halogenated member of the 2(5H)-furanone class with documented QS inhibitory properties in the broader furanone literature [4], this compound is a candidate for anti-biofilm screening cascades where halogen-associated cytotoxicity is a concern. The well-documented resistance evolution observed with brominated furanone C-30 (efficacy loss after only 5 treatment cycles) [5] creates a research need for non-halogenated QS inhibitor scaffolds that may exert different evolutionary pressures on bacterial populations. Applications include: (i) coating biomaterials and medical devices where chronic exposure demands low toxicity; (ii) combinatorial screens with conventional antibiotics to identify synergistic anti-biofilm combinations; and (iii) structure-activity relationship studies to determine the contribution of the imino substituent to QS inhibition potency relative to the 5-hydroxy and 5-alkoxy furanone series.

Dual-Mechanism Anti-Inflammatory Chemical Probe Development

The combination of 5-lipoxygenase translocation inhibitory activity (documented in ChEMBL assay CHEMBL_4193) [6] with IMPDH inhibition creates a dual-mechanism anti-inflammatory profile within a single, low-MW scaffold. This is particularly relevant for inflammation research because it simultaneously addresses leukotriene biosynthesis (via 5-LOX) and lymphocyte proliferation (via IMPDH), two pathways that converge in chronic inflammatory conditions. The compound can serve as a starting point for developing dual-target anti-inflammatory agents, with fragmentation and systematic SAR expansion guided by the distinct structural requirements of each target. The non-halogenated, low-lipophilicity profile (XLogP3 0.4) [7] is advantageous for achieving aqueous solubility—a common challenge for anti-inflammatory furanone leads derived from lipophilic, polybrominated marine natural products.

Quote Request

Request a Quote for 2(5H)-Furanone, 5-(ethylimino)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.